2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide
Description
2-((6-Benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide is a pyrazolo-pyrimidinone derivative characterized by a fused heterocyclic core, a benzyl substituent at position 6, an ethyl group at position 2, and a thioacetamide linkage connected to a 2,4-difluorophenyl moiety. The 2,4-difluorophenyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidative metabolism .
Properties
IUPAC Name |
2-(6-benzyl-2-ethyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5O2S/c1-2-28-12-18-20(27-28)21(31)29(11-14-6-4-3-5-7-14)22(26-18)32-13-19(30)25-17-9-8-15(23)10-16(17)24/h3-10,12H,2,11,13H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZYJBJHACOFZIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide is a novel pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
| Property | Value |
|---|---|
| Molecular Formula | C24H25N5O6 |
| Molecular Weight | 479.5 g/mol |
| IUPAC Name | This compound |
| XLogP | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in cancer cells. The pyrazolo[4,3-d]pyrimidine scaffold is known for its ability to inhibit specific kinases and enzymes involved in cancer progression. Research indicates that the compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Anticancer Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies :
- The compound was tested against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- It exhibited IC50 values indicating potent cytotoxic effects:
- MCF7 : IC50 = 0.46 µM
- A549 : IC50 = 26 µM
- HCT116 : IC50 = 0.39 µM
These values suggest that the compound is particularly effective against breast and colon cancer cell lines.
Mechanistic Insights
The mechanism by which this compound exerts its anticancer effects includes:
- Inhibition of Kinases : The compound has been shown to inhibit Aurora-A kinase with an IC50 value of 0.16 µM, which is significant for cell cycle regulation.
- Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, contributing to reduced cell viability.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
-
Bouabdallah et al. Study :
- Investigated the cytotoxic potential of various pyrazole derivatives against HepG2 and P815 cancer cell lines.
- Found significant cytotoxicity with IC50 values ranging from 3.25 mg/mL to 17.82 mg/mL.
-
Li et al. Study :
- Developed novel pyrazole derivatives with demonstrated anticancer efficacy against multiple cell lines.
- Notably, one derivative displayed an IC50 of 0.01 µM against MCF7 cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-((6-benzyl-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,4-difluorophenyl)acetamide can be contextualized against related pyrazolo-pyrimidinone derivatives (Table 1). Key differences lie in substituent patterns, which influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of Pyrazolo-Pyrimidinone Derivatives
Key Findings:
Substituent Effects on Bioactivity: The 2,4-difluorophenyl group in the target compound offers a balance of electronegativity and metabolic resistance compared to 3-chloro-4-methoxyphenyl () or 4-chlorobenzyl (). Ethyl and benzyl groups at positions 2 and 6, respectively, are conserved across analogs, suggesting their role in stabilizing the heterocyclic core and modulating solubility .
Physicochemical Properties: The target compound’s molecular weight (C24H21F2N5O2S ≈ 481.5 g/mol) is higher than ’s simpler pyrimidinone derivative (C14H15N3O2S ≈ 289.4 g/mol), which may impact permeability. Chlorine and methoxy substituents () increase lipophilicity (clogP ~3.5 estimated), whereas fluorine (target compound) reduces it (clogP ~2.8), favoring aqueous solubility .
Synthetic Accessibility :
- reports a 66% yield for a simpler analog, suggesting that complex substitutions (e.g., difluorophenyl) in the target compound may require optimized synthetic routes to maintain efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
